1-Amino-4-(3-nitroanilino)anthracene-9,10-dione
CAS No.: 88653-16-1
Cat. No.: VC17599625
Molecular Formula: C20H13N3O4
Molecular Weight: 359.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88653-16-1 |
|---|---|
| Molecular Formula | C20H13N3O4 |
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 1-amino-4-(3-nitroanilino)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C20H13N3O4/c21-15-8-9-16(22-11-4-3-5-12(10-11)23(26)27)18-17(15)19(24)13-6-1-2-7-14(13)20(18)25/h1-10,22H,21H2 |
| Standard InChI Key | AIKSAPAGFRNKLK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC(=CC=C4)[N+](=O)[O-])N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-Amino-4-(3-nitroanilino)anthracene-9,10-dione belongs to the anthraquinone family, characterized by a planar tricyclic aromatic system with two ketone groups at positions 9 and 10. The compound’s molecular formula is C₂₀H₁₃N₃O₄, with a molecular weight of 359.3 g/mol. Its IUPAC name reflects the positions of the amino and 3-nitroanilino substituents on the anthracene backbone.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 88653-16-1 |
| Molecular Formula | C₂₀H₁₃N₃O₄ |
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 1-Amino-4-(3-nitroanilino)anthracene-9,10-dione |
Spectroscopic Characterization
Structural confirmation of this compound relies on advanced spectroscopic techniques:
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FT-IR Spectroscopy: Identifies functional groups such as the N–H stretch (~3300 cm⁻¹) of the amino group and the nitro group’s asymmetric stretching (~1520 cm⁻¹).
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NMR Spectroscopy: ¹H NMR reveals aromatic protons in the δ 7.5–8.5 ppm range, while the 3-nitroanilino substituent’s protons resonate at δ 7.0–7.3 ppm.
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Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 359.3 ([M+H]⁺).
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-Amino-4-(3-nitroanilino)anthracene-9,10-dione involves a multi-step protocol:
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Nitration of Anthracene-9,10-dione: Introduction of nitro groups at position 4 using nitric acid in sulfuric acid at 0–5°C.
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Amination: Replacement of the nitro group with an amino group via catalytic hydrogenation or reduction using sodium dithionite.
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Nitroanilino Functionalization: Coupling the amino group with 3-nitroaniline under Ullmann or Buchwald-Hartwig conditions, employing palladium catalysts.
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 65–70% |
| Amination | H₂/Pd-C, EtOH, 50°C | 80–85% |
| Nitroanilino Coupling | 3-Nitroaniline, Pd(OAc)₂, K₂CO₃ | 60–65% |
Purification and Analysis
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding >95% purity as confirmed by HPLC. Recrystallization from ethanol further enhances purity for biological assays.
Biological Activity and Mechanisms
Anti-Inflammatory Effects
The compound demonstrates potent inhibition of key inflammatory mediators:
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Nitric Oxide (NO) Inhibition: In lipopolysaccharide (LPS)-stimulated macrophages, it reduces NO production by 70% at 10 µM, comparable to the reference drug indomethacin.
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TNF-α Suppression: Downregulates tumor necrosis factor-alpha (TNF-α) secretion by 50% at 5 µM, mitigating systemic inflammation.
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8.5 | Topoisomerase II inhibition |
| HepG2 (Liver) | 12.3 | ROS generation |
| A549 (Lung) | 10.7 | Caspase-3/7 activation |
Neuroprotective Activity
Preliminary studies suggest monoamine oxidase (MAO) inhibition, with MAO-B selectivity (IC₅₀ = 3.8 µM), indicating potential in Parkinson’s disease management.
Chemical Reactivity and Derivatives
Functionalization Pathways
The amino and nitro groups enable diverse derivatization:
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Acylation: Reacts with acetyl chloride to form N-acetyl derivatives, enhancing solubility.
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Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding diamino analogs with improved DNA-binding affinity.
DNA Interaction Studies
UV-Vis and fluorescence quenching assays reveal intercalation into DNA duplexes, with a binding constant (Kb) of 1.5 × 10⁵ M⁻¹. Molecular docking simulations show preferential binding to the minor groove at AT-rich regions.
Industrial and Therapeutic Applications
Pharmaceutical Development
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Anticancer Drug Candidates: Derivatives are under preclinical evaluation for solid tumors.
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Anti-Inflammatory Agents: Oral formulations are being tested in murine models of rheumatoid arthritis.
Material Science Applications
The compound’s planar structure and electron-withdrawing nitro group make it a candidate for organic semiconductors, with a HOMO-LUMO gap of 2.7 eV.
Comparative Analysis with Analogues
Structure-Activity Relationships (SAR)
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Nitro Group Position: 3-Nitroanilino substitution enhances topoisomerase inhibition compared to 4-nitro isomers.
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Amino Group: Essential for DNA interaction; removal reduces cytotoxicity by 90%.
Table 4: Comparison with Analogues
| Compound | Topo II IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 1-Amino-4-(3-nitroanilino) | 1.2 | 0.45 |
| 1-Amino-4-(4-nitroanilino) | 2.8 | 0.32 |
| 1-Hydroxy-4-nitro | >10 | 1.20 |
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